2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
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Overview
Description
2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the 1,4-benzothiazine family. These compounds are known for their diverse biological activities and are of significant interest in pharmaceutical and medicinal chemistry. The 1,4-benzothiazine ring system is a crucial structural motif in various natural products and synthetic drugs, exhibiting a wide range of pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction proceeds via the formation of an enaminoketone intermediate, which cyclizes to form the 4H-1,4-benzothiazine ring . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be crucial in scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .
Scientific Research Applications
2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antimicrobial and antihypertensive activities.
Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate: Studied for its analgesic properties.
2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate: Investigated for its potential therapeutic applications.
Uniqueness
2-Cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is unique due to its specific structural features and the presence of the cyanoethyl group, which can influence its reactivity and biological activity. This compound’s versatility in undergoing various chemical reactions and its potential for diverse biological applications make it a valuable target for further research and development.
Properties
CAS No. |
90252-60-1 |
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Molecular Formula |
C13H12N2O2S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-cyanoethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C13H12N2O2S/c1-9-12(13(16)17-8-4-7-14)18-11-6-3-2-5-10(11)15-9/h2-3,5-6,15H,4,8H2,1H3 |
InChI Key |
YFFNLLANWBDJDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C2N1)C(=O)OCCC#N |
Origin of Product |
United States |
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